Methyl 4-(3-oxocyclobutyl)benzoate
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Overview
Description
Methyl 4-(3-oxocyclobutyl)benzoate is an organic compound with the molecular formula C12H12O3 It is an ester derivative of benzoic acid and contains a cyclobutyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-oxocyclobutyl)benzoate can be synthesized through the esterification of 4-(3-oxocyclobutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxocyclobutyl)benzoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are used.
Major Products Formed
Hydrolysis: 4-(3-oxocyclobutyl)benzoic acid and methanol.
Reduction: Corresponding alcohol or aldehyde.
Substitution: Substituted derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-(3-oxocyclobutyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(3-oxocyclobutyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in various biochemical processes. The cyclobutyl ketone moiety may also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the cyclobutyl ketone moiety.
Methyl 4-(4-acetamidophenyl)-4-oxobutanoate: Contains a similar ester and ketone functional group but with different substituents.
3,3-Difluorocyclobutyl benzoate: A derivative with fluorine atoms on the cyclobutyl ring.
Uniqueness
Methyl 4-(3-oxocyclobutyl)benzoate is unique due to the presence of the cyclobutyl ketone moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4-(3-oxocyclobutyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-4-2-8(3-5-9)10-6-11(13)7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZRGFSSGPCGOWEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)C2 |
Origin of Product |
United States |
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